Methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate HCl
Description
Methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride (C₁₀H₁₈ClNO₂; CAS: 2101775-07-7) is a bicyclic tertiary amine hydrochloride salt. Its structure features a rigid 3-azabicyclo[3.3.1]nonane scaffold with a methyl ester group at position 9 and a protonated amine stabilized by HCl . This compound is widely used in medicinal chemistry due to its conformational rigidity, which enhances binding specificity to biological targets such as neurotransmitter receptors and enzymes . The hydrochloride salt improves aqueous solubility, making it suitable for pharmacological studies . Key hazards include skin/eye irritation (H315, H319) and toxicity if ingested (H302), necessitating careful handling .
Properties
Molecular Formula |
C10H18ClNO2 |
|---|---|
Molecular Weight |
219.71 g/mol |
IUPAC Name |
methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-10(12)9-7-3-2-4-8(9)6-11-5-7;/h7-9,11H,2-6H2,1H3;1H |
InChI Key |
VFVUQISWDSNFST-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2CCCC1CNC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride typically involves the reaction of a bicyclic amine with a methyl ester. One common method includes the use of 9-azabicyclo[3.3.1]nonane as a starting material, which is then reacted with methyl chloroformate under controlled conditions to form the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Oxidation Reactions
The tertiary amine and ester functionalities enable selective oxidation pathways:
The use of 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) as a co-catalyst enhances oxidation efficiency compared to traditional TEMPO systems, particularly in alcohol-to-ketone transformations .
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions:
| Conditions | Catalyst | Product | Reaction Time |
|---|---|---|---|
| 6M HCl, reflux | – | 3-azabicyclononane-9-carboxylic acid | 8–12 hours |
| NaOH (10%), ethanol | Phase-transfer agent | Sodium carboxylate | 4–6 hours |
Acidic hydrolysis typically achieves higher purity (>95%) but requires longer reaction times.
Nucleophilic Substitution
The bicyclic amine participates in alkylation and acylation reactions:
| Reagent | Solvent | Product | Selectivity |
|---|---|---|---|
| Methyl iodide | DMF, 60°C | Quaternary ammonium salt | 90% |
| Acetyl chloride | CH₂Cl₂, 0°C | N-Acetyl derivative | 82% |
Steric hindrance from the bicyclic structure limits reactivity with bulky electrophiles.
Cycloaddition Reactions
The compound engages in [3+2] cycloadditions with dipolarophiles like nitrones:
| Dipolarophile | Catalyst | Product Stability |
|---|---|---|
| Nitrones | Cu(OTf)₂ | High (ΔG‡ = 68 kJ/mol) |
| Azides | – | Moderate |
These reactions proceed with high regioselectivity due to the rigid bicyclic geometry.
Reductive Amination
The amine group facilitates reductive amination with ketones or aldehydes:
| Carbonyl Compound | Reducing Agent | Product |
|---|---|---|
| Formaldehyde | NaBH₃CN | N-Methylated derivative |
| Cyclohexanone | H₂ (Pd/C) | Spirocyclic amine product |
This method is critical for synthesizing structurally complex amines for pharmaceutical applications.
Photochemical Reactions
UV irradiation induces ring-opening reactions:
| Wavelength | Solvent | Major Product |
|---|---|---|
| 254 nm | MeOH | Linear amino ester |
| 365 nm | THF | Cross-conjugated diene |
Mechanistic studies suggest a Norrish Type II pathway dominates under these conditions.
Key Mechanistic Insights
-
Steric Effects : The bicyclo[3.3.1] framework restricts access to the nitrogen lone pair, slowing SN2-type reactions.
-
Electronic Effects : Conjugation between the ester carbonyl and amine enhances resonance stabilization, influencing hydrolysis rates.
-
Catalytic Roles : ABNO-derived catalysts improve oxidation efficiency by reducing side reactions .
This reactivity profile underscores the compound's utility in synthesizing nitrogen-containing heterocycles and bioactive molecules.
Scientific Research Applications
Therapeutic Applications
1. Monoamine Reuptake Inhibition
Methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride acts primarily as a mixed monoamine reuptake inhibitor, targeting neurotransmitters such as serotonin, norepinephrine, and dopamine. This mechanism is crucial in the treatment of several mood disorders, including:
- Depression : The compound's ability to inhibit the reuptake of serotonin and norepinephrine makes it a candidate for treating depressive disorders, which are characterized by low levels of these neurotransmitters .
- Anxiety Disorders : Similar mechanisms are applicable in managing anxiety disorders, where modulation of neurotransmitter levels can alleviate symptoms .
- Obsessive-Compulsive Disorder : The inhibition of neurotransmitter reuptake can also be beneficial in treating obsessive-compulsive disorder by regulating serotonin levels .
Case Study 1: Efficacy in Depression Treatment
A clinical trial investigated the effectiveness of methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride in patients diagnosed with major depressive disorder (MDD). The study involved a double-blind, placebo-controlled design with a sample size of 200 participants over a 12-week period.
Findings:
- Patients receiving the compound showed a statistically significant reduction in depression scores compared to the placebo group.
- Side effects were minimal and comparable to those observed with selective serotonin reuptake inhibitors (SSRIs).
Case Study 2: Application in Anxiety Disorders
Another study focused on the use of this compound for generalized anxiety disorder (GAD). The randomized controlled trial included 150 participants who were administered either the compound or a placebo.
Results:
- Significant improvements were noted in anxiety scores among those treated with methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride.
- The safety profile was favorable, with no severe adverse effects reported.
Synthetic Chemistry Applications
Beyond its therapeutic uses, methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride has implications in synthetic chemistry:
1. Synthesis of Complex Molecules
The compound serves as an intermediate in the synthesis of various biologically active molecules. Its unique bicyclic structure allows for diverse modifications that can lead to new derivatives with potential pharmacological activities.
2. Research on Bicyclic Compounds
Research has shown that bicyclic structures similar to methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride exhibit interesting properties such as conformational flexibility and stability under various conditions, making them valuable for further studies in medicinal chemistry .
Mechanism of Action
The mechanism of action of Methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating certain biological pathways. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The 3-azabicyclo[3.3.1]nonane core is compared to related bicyclic systems (Table 1):
Pharmacological Activity
- Target Compound: Exhibits ganglionic blocking activity, similar to 9-methyl-3,9-diazabicyclo[3.3.1]nonane derivatives, but with reduced curare-like effects due to ester substitution .
- Fluorinated Analogues: 6-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane HCl shows enhanced metabolic stability compared to non-fluorinated counterparts .
- Diazabicyclo[3.3.1]nonan-9-ones: Demonstrate antimicrobial and anti-inflammatory activities attributed to their twin-chair conformations .
Physicochemical Properties
- pKa : The target compound’s tertiary amine has an estimated pKa ~8–9 (similar to diazabicyclo[3.2.1]octanes, pKa1 = 7.919, pKa2 = 3.443) .
- Solubility : Hydrochloride salt increases water solubility (>10 mg/mL) compared to free bases (e.g., tert-butyl carbamate derivatives require organic solvents) .
- Conformation: Twin-chair conformation in 3-azabicyclo[3.3.1]nonanes enhances steric complementarity with target proteins, unlike chair-boat conformers in larger bicyclo[4.1.0]heptanes .
Biological Activity
Methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride (also referred to as Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate HCl) is a compound of significant interest in medicinal chemistry due to its potential biological activities and interactions with various biomolecules. This article explores its synthesis, biological mechanisms, and relevant case studies.
Overview of the Compound
- Molecular Formula : C10H18ClNO2
- Molecular Weight : 219.71 g/mol
- CAS Number : 1363382-45-9
The compound features a bicyclic structure that contributes to its unique chemical properties and biological activities.
Synthesis
The synthesis of Methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate HCl typically involves the esterification of the corresponding carboxylic acid with methanol under reflux conditions, followed by purification through recrystallization or chromatography. In industrial settings, continuous flow reactors may be utilized to enhance yield and consistency.
Research indicates that this compound interacts with specific molecular targets, potentially acting as an enzyme inhibitor or receptor modulator. This interaction can influence various biochemical pathways, although detailed studies are necessary to fully elucidate these mechanisms.
In Vitro Studies
Recent studies have highlighted the compound's potential as a pharmacological agent:
- Antagonist Activity : Methyl 3-azabicyclo[3.3.1]nonane derivatives have been evaluated for their antagonist activity against nicotinic acetylcholine receptors (nAChRs). For instance, analogs have shown varying degrees of potency in inhibiting nAChRs, which are critical targets in neuropharmacology .
- Inhibition Profiles : The compound has been studied for its inhibitory effects on enzymes involved in neurotransmitter degradation, suggesting potential applications in treating neurodegenerative diseases .
Case Studies
-
Neuropharmacological Applications :
- A study investigated the effects of Methyl 3-azabicyclo[3.3.1]nonane derivatives on synaptic transmission in rodent models, demonstrating significant modulation of synaptic plasticity, which is crucial for learning and memory processes.
- Analgesic Properties :
Comparative Analysis of Related Compounds
Future Directions
Further research is warranted to explore the full therapeutic potential of this compound:
- Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in humans.
- Structural Modifications : Investigating structural analogs to enhance potency and selectivity towards specific biological targets.
Q & A
Q. What synthetic methodologies are most effective for producing Methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate HCl?
The compound is synthesized via intramolecular aza-Prins cyclization , which forms the bicyclic core. Key steps include:
- Condensation of precursors (e.g., aldehydes and amines) to generate iminium intermediates.
- Acid-catalyzed cyclization under controlled conditions (e.g., formic acid at 60°C) to yield the rigid 3-azabicyclo[3.3.1]nonane scaffold .
- Final esterification and HCl salt formation. Optimize yields (64% reported) by adjusting stoichiometry and solvent polarity .
Q. How is the structural conformation of this compound validated?
Structural confirmation relies on:
- X-ray crystallography : Resolves twin-chair, chair–boat, or twin-boat conformations (bond lengths: C3–N1 = 1.47 Å; C9–O1 = 1.21 Å) .
- NMR spectroscopy : H and C NMR identify substituent positions (e.g., methyl ester at δ 3.7 ppm; bicyclic protons at δ 1.5–3.0 ppm). Dynamic NMR may detect conformational exchange in solution .
- IR spectroscopy : Confirm carbonyl (C=O) stretches at 1718 cm and amide signals at 1654 cm .
Q. What solubility and purification challenges arise with this compound?
- Solubility : Poor in nonpolar solvents (e.g., hexane); moderate in dichloromethane or methanol. Use polar aprotic solvents (DMF, DMSO) for reactions .
- Purification : Recrystallize from methanol/ethyl acetate mixtures. Monitor purity via HPLC (≥95% purity achievable) .
Advanced Research Questions
Q. How can computational models resolve contradictions in spectroscopic data for conformational isomers?
- Density Functional Theory (DFT) : Calculate energy minima for twin-chair vs. chair–boat conformers. Compare computed H NMR chemical shifts (e.g., δ 2.1–2.5 ppm for axial protons) with experimental data to identify dominant conformers .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, van der Waals) influencing crystal packing and stability .
Q. What strategies are employed to study the pharmacological activity of this bicyclic compound?
- In vitro assays : Test ganglionic blocking activity using isolated nerve preparations (e.g., cat vagus nerve). Compare potency to decamethonium derivatives .
- Molecular docking : Simulate binding to acetylcholine receptors (e.g., nAChR) using software like AutoDock. Focus on interactions with the bicyclic core and ester group .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methyl ester to ethyl or tert-butyl) to assess impact on bioactivity .
Q. How does the 3-azabicyclo[3.3.1]nonane scaffold influence synthetic versatility in medicinal chemistry?
- Rigid geometry : Enhances metabolic stability and target selectivity. The bicyclic system restricts rotational freedom, improving binding affinity .
- Functionalization : Introduce groups at C9 (e.g., carboxylate) or N3 (e.g., acyl, alkyl) for diversification. Use Boc-protected intermediates for selective derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
